molecular formula C42H65NO33 B2854598 4-Nitrophenyl-alpha-D-maltohexaoside CAS No. 74173-30-1

4-Nitrophenyl-alpha-D-maltohexaoside

Cat. No. B2854598
CAS RN: 74173-30-1
M. Wt: 1111.956
InChI Key: GNFSLPRCTKUSTG-ISTDFMJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl-alpha-D-maltohexaoside is a compound used for studying enzyme kinetics and carbohydrate metabolism . It acts as a substrate in enzymatic assays to determine the activity of glycosidases, particularly α-amylases . It can be obtained from the leaves of the Japonica variety of sorghum .


Molecular Structure Analysis

The molecular formula of 4-Nitrophenyl-alpha-D-maltohexaoside is C42H65NO33 . Its molecular weight is 1112.0 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

4-Nitrophenyl-alpha-D-maltohexaoside serves as a chromogenic substrate for α-amylases . Upon cleavage, it yields a yellow solution .


Physical And Chemical Properties Analysis

The compound is a colorless or white powder . It has a molecular weight of 1111.95 g/mol .

Scientific Research Applications

Assay for α-Amylase Enzyme Activity

4-Nitrophenyl α-D-maltohexaoside is used to assay α-amylase enzyme activity . α-amylase is an enzyme that catalyzes the hydrolysis of internal α-1,4-glycosidic linkages in starch, yielding glucose and maltose. The use of 4-Nitrophenyl α-D-maltohexaoside in this assay provides a measure of α-amylase activity.

Chromogenic Substrate for α-Amylases

This compound serves as a chromogenic substrate for α-amylases . Upon cleavage by the enzyme, it yields a yellow product that can be spectrophotometrically measured at 44 nm . This allows for the quantification of α-amylase activity in a sample.

Safety and Hazards

When handling 4-Nitrophenyl-alpha-D-maltohexaoside, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65NO33/c44-5-13-19(50)20(51)26(57)38(66-13)72-33-15(7-46)68-40(28(59)22(33)53)74-35-17(9-48)70-42(30(61)24(35)55)76-36-18(10-49)71-41(31(62)25(36)56)75-34-16(8-47)69-39(29(60)23(34)54)73-32-14(6-45)67-37(27(58)21(32)52)65-12-3-1-11(2-4-12)43(63)64/h1-4,13-42,44-62H,5-10H2/t13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFSLPRCTKUSTG-UYDBUFRNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65NO33
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1112.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl-alpha-D-maltohexaoside

CAS RN

74173-30-1
Record name 4-Nitrophenyl-alpha-D-maltohexaoside
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